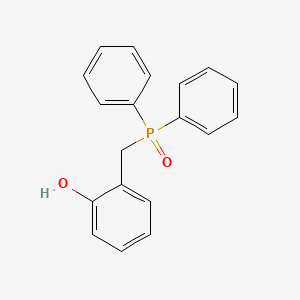

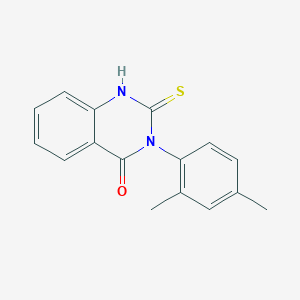

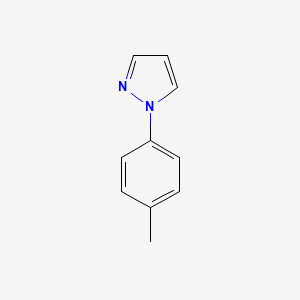

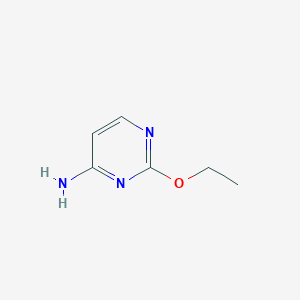

![molecular formula C8H15N B1331481 9-氮杂双环[3.3.1]壬烷 CAS No. 280-97-7](/img/structure/B1331481.png)

9-氮杂双环[3.3.1]壬烷

描述

9-Azabicyclo[3.3.1]nonane (ABCN) derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex organic synthesis. These compounds are characterized by a bicyclic structure containing a nitrogen atom, which can impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of ABCN derivatives has been explored through various methods. One approach involves the double intramolecular hetero-Michael addition (DIHMA) to form a 2,9-dioxabicyclo[3.3.1]nonane system, which is a core structure in azaspiracid natural products . Another method utilizes intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones to produce polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes . Additionally, a multicomponent cascade reaction has been developed to synthesize functionalized ABCN derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals . An efficient synthesis route starting from pyroglutamic acid has also been reported for the preparation of constrained peptidomimetic azabicycloalkane amino acids .

Molecular Structure Analysis

The molecular structure and stereochemistry of ABCN derivatives have been determined using techniques such as NMR and X-ray crystallography. For instance, the conformation of 9-methyl-3-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives was elucidated, revealing the sensitivity of the dopamine transporter to structural modifications of these compounds . The absolute configuration of enantiomerically pure derivatives has been determined through circular dichroism spectra and theoretical calculations .

Chemical Reactions Analysis

ABCN derivatives have been synthesized to study their potential in various chemical reactions. For example, the antiarrhythmic properties of 3-selena-7-azabicyclo[3.3.1]nonanes were investigated, showing promising results in comparison to lidocaine . Additionally, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) was synthesized as a highly active organocatalyst for the oxidation of alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of ABCN derivatives are influenced by their bicyclic structure and the presence of nitrogen. The synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol showed that these compounds adopt a chair-chair conformation with equatorial N-substituents, indicating stereoelectronic effects that could affect their reactivity . The versatility of these compounds is further demonstrated by their use in generating molecular complexity, such as in the synthesis of a tripeptide .

科学研究应用

催化应用

9-氮杂双环[3.3.1]壬烷N-氧自由基(ABNO)已被开发为一种高效的有机催化剂,用于将醇氧化为相应的羰基化合物。这种应用具有重要意义,因为与广泛使用的TEMPO催化剂相比,ABNO具有更活跃的性质(Shibuya et al., 2009)。

衍生物的合成

已开发出一种新颖的方案,用于合成官能化的9-氮杂双环[3.3.1]壬烷衍生物。这种方案特别适用于天然产物类似物的组合和并行合成,可在一个反应中完成(Duan et al., 2021)。

抗菌应用

一些9-氮杂双环[3.3.1]壬烷衍生物对枯草芽孢杆菌、大肠杆菌和金黄色葡萄球菌显示出有希望的抗菌活性。这突显了其在开发新的抗菌剂方面的潜力(Balaji et al., 2015)。

立体化学和合成技术

已探索了涉及9-氮杂双环[3.3.1]壬烷的对映选择性合成,提供了生成具有多个相邻立体中心的分子的途径。这项研究对不对称合成和分子复杂性领域做出了重要贡献(Garrido et al., 2013)。

肽类似物合成中的应用

已合成了氮杂双环[3.3.1]壬烷氨基酸作为刚性二肽类似物,可用于肽基药物发现中的结构活性研究。这类研究对开发新型药物化合物具有重要意义(Mandal et al., 2005)。

安全和危害

未来方向

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound .

属性

IUPAC Name |

9-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPGYYPVVKZFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301641 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonane | |

CAS RN |

280-97-7 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。